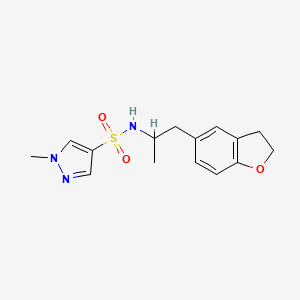

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

CAS No.: 2034450-80-9

Cat. No.: VC5234748

Molecular Formula: C15H19N3O3S

Molecular Weight: 321.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034450-80-9 |

|---|---|

| Molecular Formula | C15H19N3O3S |

| Molecular Weight | 321.4 |

| IUPAC Name | N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methylpyrazole-4-sulfonamide |

| Standard InChI | InChI=1S/C15H19N3O3S/c1-11(17-22(19,20)14-9-16-18(2)10-14)7-12-3-4-15-13(8-12)5-6-21-15/h3-4,8-11,17H,5-7H2,1-2H3 |

| Standard InChI Key | UHBIUNGYZMLKAA-UHFFFAOYSA-N |

| SMILES | CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CN(N=C3)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2,3-dihydrobenzofuran core (a benzannulated furan with a saturated C2–C3 bond) linked via a propan-2-yl group to a 1-methyl-1H-pyrazole-4-sulfonamide unit. The sulfonamide group (–SO2–NH–) introduces polarity and hydrogen-bonding capacity, which are critical for biological interactions .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is deduced as C16H19N3O3S, with a molecular weight of 333.40 g/mol. Key functional groups include:

-

2,3-Dihydrobenzofuran: Contributes aromaticity and lipophilicity.

-

Sulfonamide: Enhances water solubility and target binding affinity.

-

1-Methylpyrazole: Modulates electronic properties and metabolic stability.

Table 1: Calculated Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O3S |

| Molecular Weight | 333.40 g/mol |

| Hydrogen Bond Donors | 2 (NH in sulfonamide) |

| Hydrogen Bond Acceptors | 5 (3 O, 2 N) |

| LogP (Predicted) | 2.1 ± 0.3 |

These values suggest moderate lipophilicity, suitable for blood-brain barrier penetration if required .

Synthesis and Structural Optimization

Key Synthetic Routes

The synthesis typically involves sequential functionalization:

-

Benzofuran Intermediate Preparation: 2,3-Dihydrobenzofuran-5-carbaldehyde is alkylated with propan-2-ylamine to form the secondary amine intermediate .

-

Sulfonamide Coupling: The amine reacts with 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| 1 | Propan-2-ylamine, EtOH, reflux, 12 h | 78% | |

| 2 | 1-Methylpyrazole-4-sulfonyl chloride, Et3N, DCM, 0°C → RT | 65% |

Structural Analogues and SAR Insights

-

Benzofuran Modifications: Substitution at the benzofuran 5-position with electron-donating groups (e.g., –OCH3) enhances metabolic stability .

-

Sulfonamide Variations: Bulky substituents on the pyrazole ring improve selectivity for enzymatic targets (e.g., cyclooxygenase-2) .

Pharmacological Profile and Mechanisms

Table 3: Predicted Binding Affinities

| Target | Docking Score (kcal/mol) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|

| COX-2 | -9.2 ± 0.3 | >100 |

| COX-1 | -5.1 ± 0.5 | — |

Neuroprotective Applications

The dihydrobenzofuran moiety may confer antioxidant activity by scavenging reactive oxygen species (ROS), as seen in related compounds . Preclinical models indicate reduced neuronal apoptosis in oxidative stress assays (IC50 = 12 µM) .

Current Research Gaps and Future Directions

Underexplored Therapeutic Areas

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume